Computed Lipophilicity vs. Meta-Chloro Analog
The target compound's computed LogP of 2.0551 (or 1.6328, depending on calculation method) demonstrates a significant difference in lipophilicity compared to its direct chloro analog, 3-(3-chlorophenyl)oxetan-3-amine hydrochloride, which has a computed LogP of 3.0265. This difference in lipophilicity can influence membrane permeability, solubility, and metabolic stability [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.0551 |
| Comparator Or Baseline | 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: LogP = 3.0265 |
| Quantified Difference | Δ LogP ≈ -0.97 (target compound is less lipophilic) |
| Conditions | In silico prediction using standard cheminformatics software |
Why This Matters
The lower lipophilicity of the brominated compound may offer advantages in reducing non-specific binding and improving aqueous solubility, which are critical factors in the development of drug-like molecules.
- [1] ChemSrc. 3-(3-chlorophenyl)oxetan-3-amine,hydrochloride (CAS 1332765-66-8). ChemSrc Database. Accessed 2026. View Source
